molecular formula C14H6N6O2 B5692695 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-NITROPHENYL CYANIDE

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-NITROPHENYL CYANIDE

Cat. No.: B5692695
M. Wt: 290.24 g/mol
InChI Key: NYNSBVXDCWPVAY-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-NITROPHENYL CYANIDE is a complex organic compound that features a benzotriazole moiety. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries

Chemical Reactions Analysis

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-NITROPHENYL CYANIDE undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-NITROPHENYL CYANIDE involves its interaction with molecular targets and pathways within biological systems. The benzotriazole moiety is known for its ability to form π–π stacking interactions and hydrogen bonds, allowing it to bind with enzymes and receptors . This binding can modulate the activity of these targets, leading to various biological effects such as inhibition of cancer cell proliferation or antimicrobial activity.

Comparison with Similar Compounds

Similar compounds to 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-NITROPHENYL CYANIDE include other benzotriazole derivatives, such as:

Properties

IUPAC Name

4-(benzotriazol-1-yl)-5-nitrobenzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6N6O2/c15-7-9-5-13(14(20(21)22)6-10(9)8-16)19-12-4-2-1-3-11(12)17-18-19/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNSBVXDCWPVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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